3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride
Overview
Description
3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthyl group substituted with chlorine atoms and an ether linkage to a piperidine ring. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.
Mechanism of Action
Target of Action
Related compounds such as ®-(-)-3-piperidinecarboxylic acid have been found to inhibit gaba (γ-aminobutyric acid) uptake . GABA is a major inhibitory neurotransmitter in the central nervous system, and its uptake inhibition can lead to an increase in GABA concentrations in the synaptic cleft, potentially modulating neuronal excitability.
Mode of Action
If it shares similar properties with its related compounds, it may interact with its targets by binding to the active sites, leading to changes in the conformation and function of the target proteins .
Biochemical Pathways
If it acts similarly to its related compounds, it may influence the gabaergic system, affecting the balance between inhibitory and excitatory neurotransmission in the brain .
Result of Action
If it acts similarly to its related compounds, it may lead to an increase in GABA concentrations in the synaptic cleft, potentially modulating neuronal excitability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-1-naphthol and piperidine.
Ether Formation: The naphthol undergoes an etherification reaction with piperidine in the presence of a suitable base, such as potassium carbonate, to form the ether linkage.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced naphthyl derivatives.
Substitution: The chlorine atoms on the naphthyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced naphthyl derivatives.
Substitution: Substituted naphthyl derivatives with various functional groups.
Scientific Research Applications
3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-naphthol: A precursor in the synthesis of 3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride.
2,4-Dichloro-1-naphthalenol: Another naphthyl derivative with similar structural features.
2,4-Dichloronaphthol: A compound with comparable chemical properties.
Uniqueness
This compound stands out due to its ether linkage to the piperidine ring, which imparts unique chemical and biological properties
Properties
IUPAC Name |
3-(2,4-dichloronaphthalen-1-yl)oxypiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO.ClH/c16-13-8-14(17)15(12-6-2-1-5-11(12)13)19-10-4-3-7-18-9-10;/h1-2,5-6,8,10,18H,3-4,7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRGFUFVYGTZEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220032-66-5 | |
Record name | Piperidine, 3-[(2,4-dichloro-1-naphthalenyl)oxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.